Azetidine Core vs. Beta-Lactam Analog: Impact on Antiviral Target Engagement
The compound is specifically designed as an azetidine analog of a beta-lactam-containing inhibitor (ALP-POS-3b848b35-2). The substitution of the beta-lactam carbonyl with a methylene group is a key structural modification aimed at mitigating a potential liability for target affinity. The parent beta-lactam compound exhibited an IC50 of 0.27 µM (270 nM) in a fluorescence assay [1].
| Evidence Dimension | Structural Modification Impact on Activity |
|---|---|
| Target Compound Data | N/A (No direct IC50 provided for target compound in source) |
| Comparator Or Baseline | ALP-POS-3b848b35-2 (Beta-lactam analog) IC50: 0.27 µM |
| Quantified Difference | Qualitative structural difference (azetidine methylene vs. beta-lactam carbonyl) |
| Conditions | Fluorescence assay |
Why This Matters
This direct structural comparison highlights the compound's design as a tool to circumvent the affinity limitations of the beta-lactam class, which is a critical consideration for researchers optimizing lead compounds for SARS-CoV-2 Mpro.
- [1] PostEra. Submission Details: Azetidine Analog of ALP-POS-3b848b35-2. (2020). View Source
